Cas no 114432-13-2 (Fantofarone)

Fantofarone structure
商品名:Fantofarone
Fantofarone 化学的及び物理的性質
名前と識別子
-
- Benzeneethanamine,3,4-dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]phenoxy]propyl]-
- Benzeneethanamine,3,4-dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]ph...
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine
- Fantofarona
- Fantofarone
- Fantofaronum
- SR-33557
- 2-Isopropyl-1-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propoxy]phenyl]sulfonyl]indolizine
- 3,4-Dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]phenoxy]propyl]benzeneethanamine
- Fantofaronum [INN-Latin]
- Fantofarona [INN-Spanish]
- SR 33557
- KU213XYO69
- sr33557
- 3,4-Dimethoxy-N-methyl-N-(3-(4-((2-(1-methylethyl)-1-indolizinyl)sulfonyl)phenoxy)propyl)benzeneethanmine
- 1-((p-(3-((3,4-Dimethoxyphenethyl)methylamino)propoxy)phenyl)sulfonyl)-2-isopropylindolizine
- Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-(3-(4-((2-(1-methylethyl)-1-indolizinyl)sulfonyl)phenoxy)propyl)-
- N-(3,4-dimethoxyphenethyl)-3-(4-((2-is
- N-(3,4-dimethoxyphenethyl)-3-(4-((2-isopropylindolizin-1-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine
- Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-(3-
- SCHEMBL77818
- AC-35860
- N-(3,4-Dimethoxyphenethyl)-3-(4-(2-isopropylindolizin-1-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
- 114432-13-2
- FANTOFARONE [MI]
- FANTOFARONE [INN]
- Fantofarone [INN:BAN]
- DTXSID30150729
- UNII-KU213XYO69
- EX-A1900
- D93346
- AS-56270
- BDBM50101905
- Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]phenoxy]propyl]-
- BCP29553
- AKOS037515619
- Q5434391
- SR 33557; SR-33557; SR33557
- CHEMBL285855
- Fantofarone?
- CS-0025047
- NS00122352
- HY-105117
- DA-63370
- (2-(3,4-Dimethoxy-phenyl)-ethyl)-(3-(4-(2-isopropyl-indolizine-1-sulfonyl)-phenoxy)-propyl)-methyl-amine
- DTXCID7073220
- Fantofaronum (INN-Latin)
- Fantofarona (INN-Spanish)
- 2-isopropyl-1-((4-(3-(N-methyl-N-(3,4-dimethoxy-beta-phenethyl)amino)propoxy)benzenesulfonyl))indolizine
- [2-(3,4-Dimethoxy-phenyl)-ethyl]-{3-[4-(2-isopropyl-indolizine-1-sulfonyl)-phenoxy]-propyl}-methyl-amine
-
- MDL: MFCD00867144
- インチ: 1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3
- InChIKey: ITAMRBIZWGDOHW-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])(C1=C2C([H])=C([H])C([H])=C([H])N2C([H])=C1C([H])(C([H])([H])[H])C([H])([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 550.25000
- どういたいしつりょう: 550.25
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 39
- 回転可能化学結合数: 13
- 複雑さ: 825
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 77.9
- 疎水性パラメータ計算基準値(XlogP): 6.7
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: dz 1.21 g/cm3
- ゆうかいてん: 82-83°
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.573
- PSA: 77.86000
- LogP: 6.93690
- 酸性度係数(pKa): 8.34 ± 0.05(at 25℃)
Fantofarone セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fantofarone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22546-100mg |
Fantofarone |
114432-13-2 | 98% | 100mg |
¥8517.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4669-50mg |
Fantofarone |
114432-13-2 | 98.36% | 50mg |
¥ 5698 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4669-1 mg |
Fantofarone |
114432-13-2 | 96.13% | 1mg |
¥401.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F884400-1mg |
Fantofarone |
114432-13-2 | ≥98% | 1mg |
¥718.20 | 2022-01-13 | |
ChemScence | CS-0025047-10mg |
Fantofarone |
114432-13-2 | 99.91% | 10mg |
$150.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4669-50 mg |
Fantofarone |
114432-13-2 | 96.13% | 50mg |
¥6155.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22546-50mg |
Fantofarone |
114432-13-2 | 98% | 50mg |
¥5533.00 | 2023-09-09 | |
S e l l e c k ZHONG GUO | S0419-25mg |
Fantofarone |
114432-13-2 | 25mg |
¥12031.11 | 2022-04-26 | ||
MedChemExpress | HY-105117-100mg |
Fantofarone |
114432-13-2 | 99.91% | 100mg |
¥6500 | 2024-04-20 | |
MedChemExpress | HY-105117-25mg |
Fantofarone |
114432-13-2 | 99.91% | 25mg |
¥3000 | 2024-04-20 |
Fantofarone 関連文献
-
Yanqiu Li,Bingchuan Yang,Yan Sun,Huayi Wang,Huipeng Li,Shuai Fang,Xiaoyi Niu,Chen Ma RSC Adv. 2013 3 21418
-
Alexander V. Aksenov,Nikolai A. Arutiunov,Nikita K. Kirilov,Dmitrii A. Aksenov,Igor Yu. Grishin,Nicolai A. Aksenov,Huifen Wang,Liqin Du,Tania Betancourt,Stephen C. Pelly,Alexander Kornienko,Michael Rubin Org. Biomol. Chem. 2021 19 7234
114432-13-2 (Fantofarone) 関連製品
- 680618-02-4(5-(4-Cyanobenzoylamino)-2-ethoxy-benzenesulfonyl chloride)
- 1070505-53-1(rac Bepotastine)
- 1090606-79-3(5-Chloro-2-(methylsulfanyl)-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazine-1-carbonyl)pyrimidine)
- 2228513-48-0(2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid)
- 1240529-61-6(N-(thiophen-3-ylmethyl)aniline hydrochloride)
- 2229479-35-8(1-2-(2-methyl-2H-indazol-3-yl)ethylcyclopropan-1-amine)
- 1190315-87-7(5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid)
- 1806756-46-6(Ethyl 2-(fluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-carboxylate)
- 2137069-35-1((1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid)
- 1804167-87-0(Methyl 4-chloro-2-(3-ethoxy-3-oxopropyl)benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:114432-13-2)Fantofarone

清らかである:99%/99%/99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg/500mg/1ml
価格 ($):154.0/311.0/518.0/676.0/1367.0/165.0
atkchemica
(CAS:114432-13-2)Fantofarone

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ